molecular formula C12H19IN2O2 B14504048 ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide CAS No. 63981-97-5

ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide

Cat. No.: B14504048
CAS No.: 63981-97-5
M. Wt: 350.20 g/mol
InChI Key: JABYKLLZSMHVBH-UHFFFAOYSA-N
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Description

Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide is a chemical compound with the molecular formula C12H19IN2O2 . This compound is characterized by its unique structure, which includes an azanium ion and an iodide ion. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide typically involves the reaction of ethyl-dimethyl-phenylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent in the treatment of certain diseases.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethylphenylazanium iodide
  • Ethylphenylazanium iodide
  • Methylcarbamoyloxyphenylazanium iodide

Uniqueness

Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of ethyl, dimethyl, and methylcarbamoyloxy groups makes it particularly effective in certain applications compared to its analogs.

Properties

CAS No.

63981-97-5

Molecular Formula

C12H19IN2O2

Molecular Weight

350.20 g/mol

IUPAC Name

ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide

InChI

InChI=1S/C12H18N2O2.HI/c1-5-14(3,4)10-7-6-8-11(9-10)16-12(15)13-2;/h6-9H,5H2,1-4H3;1H

InChI Key

JABYKLLZSMHVBH-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(C)C1=CC(=CC=C1)OC(=O)NC.[I-]

Origin of Product

United States

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